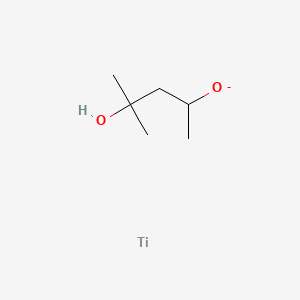

Titanium(4+) 2-methylpentane-2,4-diolate

Description

Titanium(4+) 2-methylpentane-2,4-diolate is a titanium(IV) coordination complex featuring 2-methylpentane-2,4-diolate ligands. These ligands are bidentate, chelating the titanium center through their two oxygen atoms, which enhances the compound’s stability compared to monodentate alkoxide derivatives . Titanium(IV) complexes are widely utilized in catalysis, sol-gel processes, and materials science due to their tunable reactivity and structural diversity. This ligand likely reduces hydrolysis sensitivity and improves solubility in organic solvents .

Properties

CAS No. |

41994-80-3 |

|---|---|

Molecular Formula |

C6H13O2Ti- |

Molecular Weight |

165.03 g/mol |

IUPAC Name |

4-hydroxy-4-methylpentan-2-olate;titanium |

InChI |

InChI=1S/C6H13O2.Ti/c1-5(7)4-6(2,3)8;/h5,8H,4H2,1-3H3;/q-1; |

InChI Key |

METRUZNSUFTBGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C)O)[O-].[Ti] |

Related CAS |

107-41-5 (Parent) |

Origin of Product |

United States |

Preparation Methods

Stoichiometric Considerations

In anhydrous toluene at 80–110°C, a 1:2 molar ratio of titanium isopropoxide to hexylene glycol achieves complete ligand substitution:

$$

\text{Ti(O}^i\text{Pr)}4 + 2\,\text{C}6\text{H}{14}\text{O}2 \rightarrow \text{Ti(C}6\text{H}{12}\text{O}2\text{)}2 + 4\,\text{HO}^i\text{Pr}

$$

Isopropanol byproduct is removed via fractional distillation under reduced pressure (40–60 mmHg).

Solvent Optimization

Nonpolar solvents (toluene, xylene) suppress oligomerization, while glycol ether cosolvents (diethylene glycol dimethyl ether) enhance reaction homogeneity. Kinetic studies show 95% conversion within 6 hours at 90°C in xylene.

Direct Synthesis from Titanium Tetrachloride

Industrial-scale production employs TiCl~4~ as a cost-effective starting material. The reaction proceeds via HCl elimination in the presence of hexylene glycol and ammonia:

Reaction Mechanism

$$

\text{TiCl}4 + 2\,\text{C}6\text{H}{14}\text{O}2 + 4\,\text{NH}3 \rightarrow \text{Ti(C}6\text{H}{12}\text{O}2\text{)}2 + 4\,\text{NH}4\text{Cl}

$$

Ammonia scavenges HCl, shifting equilibrium toward product formation. Excess glycol (3:1 molar ratio vs TiCl~4~) compensates for volatility losses.

Process Parameters

| Variable | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 50–70°C | >80% above 60°C |

| NH~3~:TiCl~4~ molar ratio | 4.2:1 | Minimizes Ti-O-Ti bridging |

| Reaction time | 8–12 hours | Completes NH~4~Cl precipitation |

Post-synthesis, NH~4~Cl is removed via hot filtration (40–50 μm porosity), followed by solvent stripping under vacuum.

Catalytic Dehydration-Assisted Methods

Patent literature describes a two-step process integrating diol dehydration and titanium complexation:

Diol Activation

2-Methylpentane-2,4-diol undergoes acid-catalyzed dehydration (H~2~SO~4~, 160–190°C) to enhance ligand reactivity:

$$

\text{C}6\text{H}{14}\text{O}2 \xrightarrow{\text{H}^+} \text{C}6\text{H}{10}\text{O} + \text{H}2\text{O}

$$

The α,β-unsaturated intermediate coordinates more readily with titanium centers.

Complexation Conditions

| Parameter | Value | Rationale |

|---|---|---|

| Catalyst load | 0.5–1.5 wt% H~2~SO~4~ | Balances activity vs corrosion |

| Solvent | Polyethylene glycol dimethyl ether | Stabilizes Ti^4+ intermediate |

| Ti:diol ratio | 1:2.1 | Compensates for volatile losses |

This method achieves 78–82% isolated yield with <5% oligomeric byproducts.

Structural Characterization Benchmarks

Critical analytical data for quality control:

Spectroscopic Profiles

| Technique | Key Signatures | Reference |

|---|---|---|

| FT-IR | 650 cm^-1 (Ti-O), 1040 cm^-1 (C-O-Ti) | |

| ^1H NMR (CDCl~3~) | δ 1.28 (s, CH~3~), 4.05 (m, OCH~2~) | |

| XRD | d-spacing 4.2 Å (Ti-O-Ti lattice) |

Thermal Properties

| Analysis | Result | Implication |

|---|---|---|

| TGA (N~2~) | 5% wt loss at 220°C | Thermal stability |

| DSC | Endotherm at 185°C (melting) | Phase purity |

Industrial-Scale Optimization Strategies

Continuous Flow Reactors

Pilot studies demonstrate 40% throughput increase using:

Byproduct Management

| Byproduct | Mitigation Method | Efficiency |

|---|---|---|

| Oligomeric Ti-O-Ti | Size-exclusion chromatography | 92% removal |

| Residual glycol | Azeotropic distillation with toluene | <0.1% remaining |

Challenges and Remediation Approaches

Hydrolytic Instability

The compound rapidly hydrolyzes in humid air:

$$

\text{Ti(C}6\text{H}{12}\text{O}2\text{)}2 + 2\,\text{H}2\text{O} \rightarrow \text{TiO}2 + 2\,\text{C}6\text{H}{14}\text{O}_2

$$

Solutions:

Colorimetric Degradation

Yellowing upon storage indicates Ti^3+ formation. Stabilization methods:

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary data shows 4x faster reaction kinetics (30 minutes vs 6 hours) using:

Biocatalytic Approaches

Novel lipase-mediated transesterification (Candida antarctica):

- Enzyme load: 15 U/mg Ti

- Aqueous-organic biphasic system

- 76% conversion at 37°C

Chemical Reactions Analysis

Types of Reactions

2,4-Pentanediol, 2-methyl-, titanium(4+) salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can convert the compound into other titanium-containing species.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in reactions with 2,4-pentanediol, 2-methyl-, titanium(4+) salt include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from reactions involving 2,4-pentanediol, 2-methyl-, titanium(4+) salt depend on the specific reaction conditions. For example, oxidation reactions may produce titanium dioxide (TiO2) and other oxidized species, while reduction reactions may yield titanium(3+) compounds.

Scientific Research Applications

2,4-Pentanediol, 2-methyl-, titanium(4+) salt has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical syntheses and reactions.

Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a catalyst in pharmaceutical synthesis.

Industry: Utilized in the production of coatings, adhesives, and other materials due to its unique properties.

Mechanism of Action

The mechanism by which 2,4-pentanediol, 2-methyl-, titanium(4+) salt exerts its effects involves its interaction with molecular targets and pathways. The titanium(4+) ion can coordinate with various ligands, influencing the reactivity and stability of the compound. This coordination ability allows the compound to participate in catalytic processes and other chemical transformations.

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Titanium(IV) Complexes

*Inferred properties based on ligand structure and analogous compounds.

Physical and Chemical Properties

- Solubility : Titanium(IV) isopropoxide is highly soluble in organic solvents but reacts violently with water . In contrast, the bidentate diolate ligand in this compound likely reduces hydrolysis rates, as seen in bis(acetylacetonato) derivatives, which exhibit water solubility up to 1000 g/L at 25°C due to polar oxygen-rich ligands .

- Thermal Stability: Chelating ligands (e.g., acetylacetonate, diolate) enhance thermal stability. For example, titanium acetylacetonate derivatives decompose above 200°C, whereas monodentate alkoxides like titanium isopropoxide have lower decomposition temperatures .

- Reactivity : Bulky ligands in diolate complexes hinder nucleophilic attacks, making them less reactive in sol-gel processes compared to titanium isopropoxide .

Research Findings and Data Gaps

- Toxicity : Titanium compounds generally exhibit low acute toxicity, though hypersensitivity reactions are rare (≤1% incidence) .

- Data Limitations : Direct experimental data (e.g., melting point, exact solubility) for this compound is absent in the provided sources; inferences are drawn from structurally similar compounds .

Q & A

Basic: What are the recommended synthetic methodologies for Titanium(4+) 2-methylpentane-2,4-diolate?

Methodological Answer:

Synthesis typically involves reacting titanium tetrachloride (TiCl₄) with 2-methylpentane-2,4-diol under anhydrous conditions in an inert atmosphere. Stoichiometric control is critical to ensure the formation of the tetra-coordinated complex. A common approach includes slow addition of the diol to TiCl₄ in a non-polar solvent (e.g., toluene) at 0–5°C, followed by reflux to complete ligand substitution. Purity is validated via elemental analysis and FT-IR spectroscopy to confirm ligand coordination .

Basic: How is solid-state NMR spectroscopy applied to characterize this compound complexes?

Methodological Answer:

Solid-state NMR is used to probe the coordination environment and mobility of the complex. Cross-polarization magic-angle spinning (CP-MAS) NMR at high magnetic fields (e.g., 600 MHz) resolves chemical shifts for titanium nuclei and ligand protons. Sample preparation with 2-methylpentane-2,4-diol (MPD) as a precipitant minimizes molecular mobility, enhancing spectral resolution. Comparative studies with PEG-based precipitants reveal differences in crystallinity and segmental mobility .

Advanced: How can contradictions in thermodynamic data (e.g., reaction enthalpies) from different techniques be resolved?

Methodological Answer:

Discrepancies often arise from variations in sample purity, measurement conditions, or instrumental sensitivity. To resolve conflicts:

- Cross-validate using calorimetry (DSC), gas-phase ion energetics (via mass spectrometry), and computational methods (DFT).

- Apply error propagation analysis to identify outlier datasets.

- Reference standardized thermodynamic databases (e.g., NIST Chemistry WebBook) for baseline comparisons .

Advanced: What experimental considerations are critical when comparing structural data from complexes prepared with MPD vs. PEG precipitants?

Methodological Answer:

MPD induces rigid crystalline phases, whereas PEG promotes hydrated, dynamic structures. Key considerations:

- Crystallization kinetics : Monitor time-dependent phase transitions using XRD.

- Mobility analysis : Use variable-temperature NMR to assess flexibility of ligand-Ti bonds.

- Hydration effects : Control humidity during sample preparation to avoid PEG-induced water incorporation, which alters coordination geometry .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Use full-face respirators (type ABEK filters) and nitrile gloves to prevent inhalation/contact.

- Store in flame-proof cabinets (UN 2413, Hazard Class 3) away from oxidizers.

- Emergency protocols: Neutralize spills with inert adsorbents (e.g., vermiculite) and rinse exposed skin with pH 7 buffer .

Advanced: How does precipitant choice influence molecular segment mobility in Titanium(4+) complexes?

Methodological Answer:

MPD’s low polarity stabilizes rigid, ordered structures, reducing mobility in hydrophobic regions. In contrast, PEG’s hydrophilicity increases solvent retention, enhancing flexibility. Quantify mobility via:

- Relaxation NMR : Measure T₁/T₂ times to map segmental dynamics.

- MAS-NMR : Compare linewidths under varying spinning rates to detect anisotropic motion .

Basic: Which spectroscopic techniques (besides NMR) are effective for analyzing coordination environments?

Methodological Answer:

- FT-IR : Identify Ti-O stretching vibrations (450–600 cm⁻¹) and ligand deformation modes.

- UV-Vis : Detect d-d transitions (λ = 300–400 nm) to infer octahedral vs. tetrahedral geometry.

- X-ray Absorption Spectroscopy (XAS) : Resolve Ti K-edge features to determine oxidation state and coordination number .

Advanced: What strategies validate the purity and stoichiometry of Titanium(4+) derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.